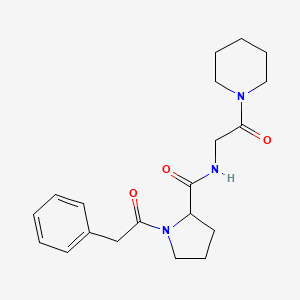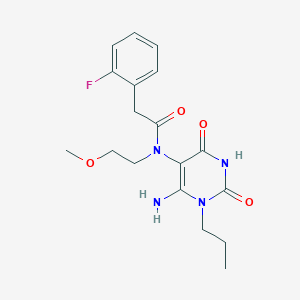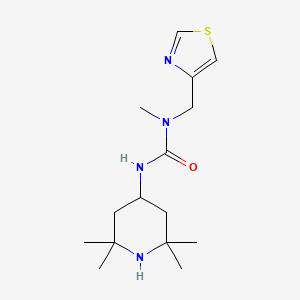![molecular formula C16H17N5O2 B7532945 N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine](/img/structure/B7532945.png)
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine, also known as DMPTA, is a tetrazole-based compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine is not yet fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has been shown to increase the release of dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, neuroprotection, and anti-inflammatory effects. It has also been shown to increase the expression of certain genes involved in neuroplasticity and synaptic function. These effects make N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine a promising candidate for further investigation in the treatment of neurological disorders.
実験室実験の利点と制限
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments involving N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine.
将来の方向性
There are several future directions for research involving N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine. One potential area of investigation is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential use as a tool for studying neurotransmitter systems and synaptic function in the brain. Further investigation is also needed to fully understand the mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine and to identify any potential side effects or limitations of its use.
合成法
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine, followed by the addition of sodium azide and subsequent reduction with hydrogen gas. This synthesis method has been optimized for high yield and purity.
科学的研究の応用
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, as well as the ability to increase the release of neurotransmitters such as dopamine and serotonin. These effects make N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine a promising candidate for further investigation in the treatment of neurological disorders such as Parkinson's disease and depression.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-14-9-8-12(10-15(14)23-2)11-17-16-18-19-20-21(16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNWVHSHBUFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NN=NN2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B7532889.png)
![2-(2,6-dichlorophenyl)-N'-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]acetohydrazide](/img/structure/B7532897.png)

![N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7532908.png)
![2-[Methyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7532919.png)
![4-[1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole](/img/structure/B7532934.png)
![2-[[5-[3-(Trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7532942.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B7532947.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea](/img/structure/B7532948.png)
![N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7532955.png)